Allyl (4-formyl-3-nitrophenyl)carbamate
Description
Allyl (4-formyl-3-nitrophenyl)carbamate is a synthetic carbamate derivative characterized by an allyl carbamate group attached to a substituted phenyl ring bearing both formyl (–CHO) and nitro (–NO₂) groups at the 4- and 3-positions, respectively. This compound is of interest in organic synthesis and materials science due to its reactive functional groups, which enable applications in chemical sensing, drug conjugation, and polymer chemistry. The electron-withdrawing nitro group enhances the electrophilicity of the carbamate moiety, while the formyl group provides a site for further functionalization .
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
prop-2-enyl N-(4-formyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H10N2O5/c1-2-5-18-11(15)12-9-4-3-8(7-14)10(6-9)13(16)17/h2-4,6-7H,1,5H2,(H,12,15) |
InChI Key |
BBNQVHPRDAJKNW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (4-formyl-3-nitrophenyl)carbamate typically involves the reaction of 4-formyl-3-nitrophenol with allyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts such as zinc chloride can improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Allyl (4-formyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-formyl-3-nitrobenzoic acid.
Reduction: Allyl (4-formyl-3-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Allyl (4-formyl-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of allyl (4-formyl-3-nitrophenyl)carbamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The allyl group can participate in electrophilic addition reactions, further modifying the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are outlined below:
Key Observations:
- The 4-formyl-3-nitro substitution in this compound distinguishes it from simpler analogs like Compound 2 (allyl carbamate) and chloro-substituted carbamates .
- Compared to p-benzyl carbamates (Compound 1), the allyl carbamate group enables faster elimination kinetics in response to stimuli like H₂O₂, as demonstrated in electrochemical studies .
2.2. Reactivity and Kinetic Properties
- Elimination Kinetics: Allyl carbamates (e.g., Compound 2) exhibit faster self-immolative elimination compared to benzyl carbamates (Compound 1) due to the allyl group’s lower bond dissociation energy. The nitro group in this compound likely accelerates this process further by stabilizing transition states through electron withdrawal .
- Synthetic Efficiency: The synthesis of allyl carbamates with nitro groups (e.g., [1-(4-nitrophenyl)but-3-enyl]carbamic acid allyl ester) typically achieves moderate yields (~40%) under BF3·OEt2 catalysis in CH₂Cl₂, suggesting similar challenges for the target compound .
2.3. Lipophilicity and Physicochemical Properties
- Chloro-substituted carbamates (e.g., 4-chloro-2-dichlorophenyl carbamates) exhibit higher lipophilicity (log k = 1.8–2.5 via HPLC) compared to nitro- or formyl-substituted analogs. The formyl group in this compound may reduce lipophilicity, impacting solubility and bioavailability .
Limitations and Challenges
- Stability: The nitro group may render the compound sensitive to light or reducing agents, requiring stabilization strategies in formulation .
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